molecular formula C8H8N4 B3141938 4-(4H-1,2,4-triazol-3-yl)aniline CAS No. 4922-51-4

4-(4H-1,2,4-triazol-3-yl)aniline

Cat. No. B3141938
Key on ui cas rn: 4922-51-4
M. Wt: 160.18 g/mol
InChI Key: KTEQHOVTBRZQPC-UHFFFAOYSA-N
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Patent
US08354444B2

Procedure details

5-(4-Nitro-phenyl)-1H-[1,2,4]triazole (510 mg) was suspended in 50 mL of ethyl acetate and 56 mg of 10% Pd/C was added. The mixture was hydrogenated under 50 Psi for 100 min. The mixture was filtered and the filtrate was concentrate to give a solid. 497 mg
Quantity
510 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
56 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[NH:14][N:13]=[CH:12][N:11]=2)=[CH:6][CH:5]=1)([O-])=O.OCC1(OC[C@@H](O)[C@@H](O)[C@H]1O)O>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[NH:14][N:13]=[CH:12][N:11]=2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
510 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NC=NN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1(O)[C@H](O)[C@H](O)[C@H](O)CO1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
56 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrate
CUSTOM
Type
CUSTOM
Details
to give a solid

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)C1=NC=NN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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